![molecular formula C5H3ClN4 B1319473 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine CAS No. 74803-32-0](/img/structure/B1319473.png)
8-Chloro[1,2,4]triazolo[1,5-a]pyrazine
Overview
Description
8-Chloro[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C5H3ClN4. This compound features a triazole ring fused to a pyrazine ring, with a chlorine atom at the 8th position, contributing to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . By binding to CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This leads to a decrease in cell proliferation, particularly in cancer cells that rely on rapid cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway . Under normal conditions, CDK2 phosphorylates a variety of substrates to promote cell cycle progression. When this compound binds to cdk2, this phosphorylation is prevented, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
It is known to havehigh gastrointestinal absorption and is BBB permeant . These properties suggest that the compound can be orally administered and can cross the blood-brain barrier, potentially allowing it to act on central nervous system targets .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . By preventing CDK2 from promoting cell cycle progression, the compound can induce cell cycle arrest and potentially lead to cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s solubility can influence its bioavailability and distribution within the body .
Biochemical Analysis
Biochemical Properties
8-Chloro[1,2,4]triazolo[1,5-a]pyrazine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, this compound can increase insulin production and decrease glucagon production in the pancreas . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A2, which plays a role in drug metabolism . These interactions highlight the importance of this compound in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activities, particularly against MCF-7 and HCT-116 cell lines . The cytotoxic effects are attributed to the compound’s ability to induce cell apoptosis and G2/M phase arrest, thereby inhibiting cell proliferation . Furthermore, this compound influences cell signaling pathways, such as the ERK signaling pathway, by decreasing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These effects on cell signaling and gene expression underscore the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules and its ability to modulate enzyme activity. This compound binds to the active site of dipeptidyl peptidase-4, inhibiting its activity and thereby regulating glucose metabolism . Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP1A2, leading to the inhibition of these enzymes and affecting drug metabolism . The compound’s ability to induce apoptosis and cell cycle arrest in cancer cells is mediated through its impact on the ERK signaling pathway, resulting in decreased phosphorylation of key proteins involved in cell proliferation and survival . These molecular interactions and mechanisms highlight the multifaceted role of this compound in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under inert atmosphere conditions at temperatures between 2-8°C . Its stability may be compromised under prolonged exposure to light and air, leading to degradation and reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in cancer cells, where it continues to induce apoptosis and inhibit cell proliferation over extended periods . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent and its behavior in different experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit dipeptidyl peptidase-4 activity, leading to improved glucose metabolism and insulin production . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . Understanding the dosage effects of this compound is essential for determining its therapeutic window and ensuring its safe use in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as dipeptidyl peptidase-4 and cytochrome P450 . The compound’s inhibition of dipeptidyl peptidase-4 affects glucose metabolism by increasing insulin production and decreasing glucagon production . Additionally, its interaction with cytochrome P450 enzymes, particularly CYP1A2, influences drug metabolism and the detoxification of xenobiotics . These metabolic pathways highlight the compound’s role in regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it can accumulate in tissues without being actively effluxed . The distribution of this compound within cells is influenced by its lipophilicity, allowing it to localize in lipid-rich environments such as cell membranes . These transport and distribution properties are critical for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as dipeptidyl peptidase-4 and cytochrome P450 . Additionally, this compound can localize to the endoplasmic reticulum, where it affects protein folding and processing . The compound’s subcellular localization is influenced by its physicochemical properties, including its lipophilicity and molecular size . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate, followed by cyclization with an appropriate reagent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The triazole and pyrazine rings can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products:
Scientific Research Applications
8-Chloro[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing drugs with potential antiviral, antibacterial, and anticancer activities.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
- 8-Chloro[1,2,4]triazolo[1,5-a]pyridine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- [1,2,4]Triazolo[4,3-a]quinoxaline
Comparison: 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which influences its reactivity and biological activity . Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted drug design .
Properties
IUPAC Name |
8-chloro-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMFNXVRYOJRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593356 | |
| Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74803-32-0 | |
| Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


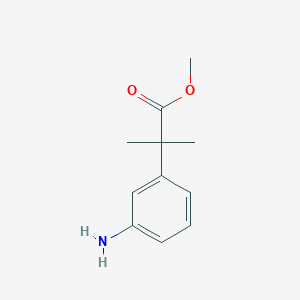
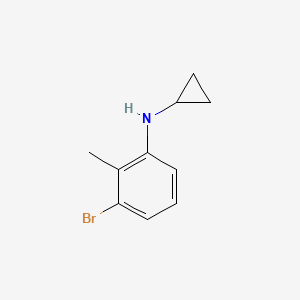

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)
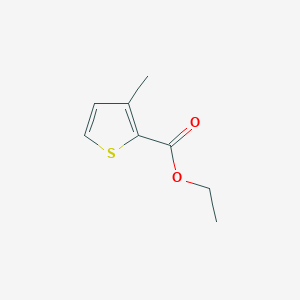
![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)
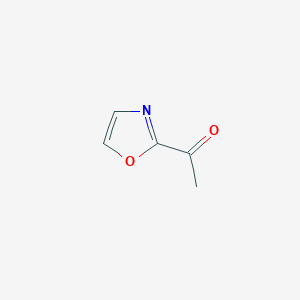

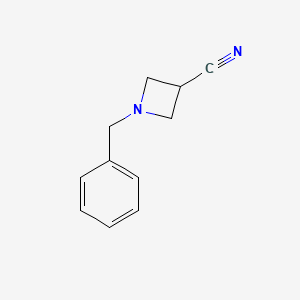
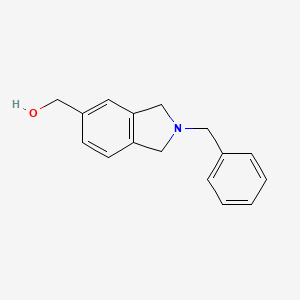

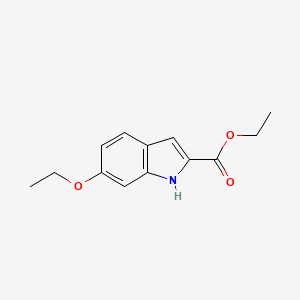
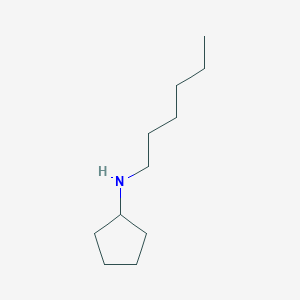
![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)
